An In-depth Technical Guide to the Physical and Chemical Properties of Isoquinoline
An In-depth Technical Guide to the Physical and Chemical Properties of Isoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606) composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This guide provides a comprehensive overview of the physical and chemical properties of isoquinoline, tailored for professionals in research and drug development. It includes a detailed summary of its quantitative data, experimental protocols for property determination, and an exploration of its chemical reactivity. Furthermore, this document elucidates the role of isoquinoline and its derivatives in key biological signaling pathways, offering insights into their therapeutic potential.
Physical Properties of Isoquinoline
Isoquinoline is a colorless to pale yellow hygroscopic liquid or solid with a characteristic, pungent odor.[1][2] Impure samples may appear brownish.[3] At temperatures above its melting point, it exists as a colorless oily liquid.[4] It crystallizes in the form of platelets.[3]
Quantitative Physical Data
The key physical properties of isoquinoline are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₉H₇N | [4] |
| Molar Mass | 129.16 g/mol | [4] |
| Melting Point | 26–28 °C (79–82 °F; 299–301 K) | [5] |
| Boiling Point | 242–243 °C (468–469 °F; 515–516 K) | [4][5] |
| Density | 1.099 g/cm³ at 25 °C | [5] |
| pKa (of the conjugate acid) | 5.14 | [3][5] |
| Solubility in Water | Low solubility | [3][5] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, diethyl ether, carbon disulfide, and other common organic solvents. | [3][5] |
| Solubility in Acids | Soluble in dilute acids to form protonated derivatives. | [3][5] |
Experimental Protocols for Physical Property Determination
The melting point of isoquinoline can be determined using the capillary tube method.
Protocol:
-
Sample Preparation: A small amount of dry, crystalline isoquinoline is placed in a capillary tube and packed to a height of 2-3 mm.[5]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.[5]
-
Heating: The sample is heated rapidly to approximately 20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute to allow for accurate observation.[5]
-
Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6] For a pure compound, this range is typically sharp.[6]
The boiling point can be determined by distillation.
Protocol:
-
Apparatus Setup: A distillation apparatus is assembled with a round-bottom flask containing the isoquinoline sample and a thermometer positioned to measure the vapor temperature.
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature represents the boiling point at the recorded atmospheric pressure.[7]
The pKa of the isoquinoline conjugate acid can be determined by spectrophotometry.
Protocol:
-
Solution Preparation: A solution of isoquinoline in a 50% aqueous methanol (B129727) solution is prepared due to its low water solubility.[8]
-
Spectrophotometric Measurement: The UV-Vis absorption spectra of the isoquinoline solution are recorded at various pH values.
-
Data Analysis: The pKa is determined by analyzing the change in absorbance at a wavelength where the protonated and non-protonated forms have significantly different absorption, using the Henderson-Hasselbalch equation.[8]
Protocol:
-
Preparation: An excess amount of solid isoquinoline is added to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed vial.[5]
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[5]
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[5]
-
Quantification: The concentration of isoquinoline in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
Chemical Properties and Reactivity of Isoquinoline
Isoquinoline's chemical properties are dictated by its heterocyclic aromatic structure, which consists of a benzene ring fused to a pyridine ring. The presence of the nitrogen atom significantly influences its reactivity.
Basicity
Isoquinoline is a weak base due to the lone pair of electrons on the nitrogen atom.[1][2] It readily reacts with strong acids to form salts.[3][5]
Electrophilic Aromatic Substitution
Electrophilic substitution reactions occur preferentially on the benzene ring, which is more electron-rich than the pyridine ring. The primary positions for substitution are C-5 and C-8.[9][10]
Protocol:
-
Reagents: Concentrated nitric acid and concentrated sulfuric acid.
-
Procedure: Isoquinoline is treated with a mixture of concentrated nitric and sulfuric acids at 25°C.[11]
-
Products: The reaction yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline.[11]
Nucleophilic Substitution
Nucleophilic substitution reactions occur on the electron-deficient pyridine ring, primarily at the C-1 position.[9][12]
Protocol:
-
Procedure: Isoquinoline is reacted with sodium amide in liquid ammonia.[13]
-
Product: The reaction yields 1-aminoisoquinoline.[13]
Oxidation
The outcome of the oxidation of isoquinoline depends on the reaction conditions and the oxidizing agent used.
Protocol:
-
Reagent: Alkaline potassium permanganate (B83412) (KMnO₄).
-
Procedure: Isoquinoline is treated with an alkaline solution of potassium permanganate.
-
Products: The reaction results in the cleavage of the benzene ring to yield pyridine-3,4-dicarboxylic acid (cinchomeronic acid) and phthalic acid.[1][9]
Reduction
The reduction of isoquinoline can lead to the saturation of either the pyridine ring, the benzene ring, or both, depending on the reducing agent and reaction conditions.
Protocol:
-
Reagent: Sodium borohydride (B1222165) (NaBH₄) in a suitable solvent like methanol.[14]
-
Procedure: Isoquinoline is treated with sodium borohydride.
-
Product: This reduction typically yields 1,2,3,4-tetrahydroisoquinoline.
Role in Biological Signaling Pathways
Isoquinoline and its derivatives are integral components of many natural products and synthetic drugs, exerting their biological effects by modulating various signaling pathways.
Experimental Workflow for Studying Signaling Pathway Modulation
Caption: A general experimental workflow for investigating the effects of isoquinoline derivatives on cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15] Dysregulation of this pathway is a hallmark of many cancers. Several isoquinoline alkaloids have been shown to inhibit this pathway.[16]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by isoquinoline derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in regulating the immune and inflammatory responses, cell survival, and proliferation.[17] Constitutive activation of this pathway is associated with various inflammatory diseases and cancers. Berberine, an isoquinoline alkaloid, is a well-known inhibitor of the NF-κB pathway.[8][17]
References
- 1. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Noscapine alters microtubule dynamics in living cells and inhibits the progression of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chichibabin Reaction | PPTX [slideshare.net]
- 7. The oxidation reaction of quinine by potassium permanganate (KMnO4) | Jurnal Sains Teh dan Kina [tcrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Insight into the Tubulin-Targeted Anticancer Potential of Noscapine and its Structural Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 12. what happen when quinloine and isoquinoline reacts with alkali kmno4 - askIITians [askiitians.com]
- 13. scientificupdate.com [scientificupdate.com]
- 14. researchgate.net [researchgate.net]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα - PMC [pmc.ncbi.nlm.nih.gov]
